Biochemical Potency Against G12V Mutation: pan-KRAS-IN-4 vs. Pan KRas-IN-1
pan-KRAS-IN-4 demonstrates significantly higher potency against the G12V mutant compared to the pan-KRAS inhibitor Pan KRas-IN-1. Data indicates a 153-fold difference in inhibitory concentration .
| Evidence Dimension | Biochemical Inhibitory Concentration (IC50) for KRAS G12V |
|---|---|
| Target Compound Data | 0.19 nM |
| Comparator Or Baseline | Pan KRas-IN-1: 29 nM |
| Quantified Difference | 153-fold lower IC50 |
| Conditions | Biochemical assay (target compound); Biochemical assay (comparator) |
Why This Matters
For researchers focused on KRAS G12V-driven cancers, selecting pan-KRAS-IN-4 over Pan KRas-IN-1 is critical due to its far superior potency, which can translate to requiring less compound for effective target engagement in vitro.
